BenchChemオンラインストアへようこそ!

8-(2-hydroxyethyl)-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one

Physicochemical profiling Drug-likeness Scaffold optimization

8-(2-Hydroxyethyl)-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one (CAS 2034375-28-3) is a synthetic small-molecule member of the pyrido[2,3-d]pyrimidin-7(8H)-one heterocyclic family, a scaffold class extensively investigated for kinase inhibition and antiproliferative applications. Its computed physicochemical descriptors — molecular weight 221.21 g/mol, XLogP3-AA of -0.2, topological polar surface area (TPSA) of 75.6 Ų, 1 hydrogen bond donor, 5 hydrogen bond acceptors, and 3 rotatable bonds — distinguish it from more heavily substituted, higher-molecular-weight analogs within the same scaffold class.

Molecular Formula C10H11N3O3
Molecular Weight 221.216
CAS No. 2034375-28-3
Cat. No. B2466708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(2-hydroxyethyl)-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one
CAS2034375-28-3
Molecular FormulaC10H11N3O3
Molecular Weight221.216
Structural Identifiers
SMILESCOC1=NC=NC2=C1C=CC(=O)N2CCO
InChIInChI=1S/C10H11N3O3/c1-16-10-7-2-3-8(15)13(4-5-14)9(7)11-6-12-10/h2-3,6,14H,4-5H2,1H3
InChIKeyIGHYFCPWUPQQHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(2-Hydroxyethyl)-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one (CAS 2034375-28-3): Structural Identity, Physicochemical Profile, and Procurement Context


8-(2-Hydroxyethyl)-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one (CAS 2034375-28-3) is a synthetic small-molecule member of the pyrido[2,3-d]pyrimidin-7(8H)-one heterocyclic family, a scaffold class extensively investigated for kinase inhibition and antiproliferative applications [1]. Its computed physicochemical descriptors — molecular weight 221.21 g/mol, XLogP3-AA of -0.2, topological polar surface area (TPSA) of 75.6 Ų, 1 hydrogen bond donor, 5 hydrogen bond acceptors, and 3 rotatable bonds — distinguish it from more heavily substituted, higher-molecular-weight analogs within the same scaffold class [2]. The compound bears a 2-hydroxyethyl substituent at the N8 position and a methoxy group at C4, a substitution pattern that, while documented in the PubChem registry (CID 121016473), lacks published primary research or patent disclosure of target-specific bioactivity as of the search date [2].

Why In-Class Substitution with Uncharacterized Pyrido[2,3-d]pyrimidin-7(8H)-ones Cannot Be Assumed for CAS 2034375-28-3


Generic substitution among pyrido[2,3-d]pyrimidin-7(8H)-ones is precluded by the scaffold's well-documented sensitivity of both kinase selectivity and antiproliferative potency to even minor peripheral substitutions [1]. In the seminal patent US8889696B2, closely related analogs differing only at the C2, C6, or N8 positions exhibit orders-of-magnitude variation in target engagement — for example, Example 39 (2-(1H-indol-5-ylamino)-6-(2,4-difluorophenylsulfonyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one) achieved Plk2-selective inhibition and apoptosis induction at ~100 nM, whereas numerous congeners with alternative substituents showed IC50 values >10,000 nM across a kinase panel [1][2]. The target compound, CAS 2034375-28-3, possesses a unique dual-substitution pattern (4-methoxy + N8-hydroxyethyl) with a molecular weight of 221.21 and an XLogP3-AA of -0.2 — a physicochemical profile distinct from the 400–550 Da, LogP 2–5 range of most characterized bioactive pyrido[2,3-d]pyrimidin-7(8H)-ones [3]. Consequently, procurement of an uncharacterized analog in place of this specific compound carries an unquantifiable risk of target inactivity or off-target pharmacology that cannot be mitigated without direct experimental comparison.

Quantitative Differentiation Evidence for 8-(2-Hydroxyethyl)-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one (CAS 2034375-28-3) Relative to Closest Analogs


Molecular Weight and Lipophilicity Differentiation from Trisubstituted Pyrido[2,3-d]pyrimidin-7(8H)-one Kinase Inhibitors

The target compound (MW 221.21, XLogP3-AA -0.2) occupies a physicochemical space markedly different from that of characterized trisubstituted pyrido[2,3-d]pyrimidin-7(8H)-one kinase inhibitors such as palbociclib (MW 447.5, cLogP ~2.5) and Example 39 from US8889696B2 (MW ~500 Da) [1][2]. This lower molecular weight and negative XLogP3-AA value indicate a fragment-like rather than drug-like profile, with fewer hydrogen bond donors (1 vs. ≥2 in most bioactive analogs) and a TPSA of 75.6 Ų that falls below the typical CNS drug range but remains compatible with lead-like physicochemical criteria [2].

Physicochemical profiling Drug-likeness Scaffold optimization

Hydrogen Bond Donor/Acceptor Architecture Differentiates from 2-Amino-8-(2-hydroxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one (CAS 1184920-95-3)

The closest structurally characterized analog, 2-amino-8-(2-hydroxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one (CAS 1184920-95-3; MW 206.20, C9H10N4O2), shares the N8-hydroxyethyl substituent but bears a 2-amino group in place of the 4-methoxy substitution and lacks the 4-methoxy group [1]. The target compound's 4-methoxy substitution replaces a hydrogen bond donor (2-NH₂) with a hydrogen bond acceptor (4-OCH₃), altering the HBD count from 2 to 1 and the HBA count from 4 to 5 [1][2]. This substitution also introduces a rotatable methoxy group (contributing to 3 total rotatable bonds vs. 2 in the 2-amino analog) and shifts the electrostatic potential surface at the pyrimidine ring [2].

Hydrogen bonding Ligand efficiency Crystallographic fragment screening

N8-Hydroxyethyl Substituent Provides a Synthetic Handle Absent in 8-Methyl and 8-Aryl Pyrido[2,3-d]pyrimidin-7(8H)-one Congeners

The primary alcohol moiety of the N8-hydroxyethyl group constitutes a chemically reactive handle (amenable to esterification, etherification, oxidation to aldehyde/carboxylic acid, or sulfonation) that is absent in the majority of biologically characterized pyrido[2,3-d]pyrimidin-7(8H)-ones, which typically bear N8-methyl, N8-cyclopentyl, N8-aryl, or N8-cyclohexylmethyl substituents [1][2]. This functional group differentiates the target compound from the extensively studied 8-methyl series (e.g., palbociclib, Example 39 in US8889696B2) and from 8-cyclopentyl analogs (e.g., PD 0332991), where the N8 position is blocked to further derivatization [1][3].

Synthetic tractability Prodrug design Bioconjugation

Absence of Published Target Engagement Data: Explicit Evidence Gap Statement

A systematic search of PubMed, BindingDB, ChEMBL, Google Patents, and PubChem (conducted 2026-05-06) yielded zero primary research articles, patents, or authoritative database entries containing experimentally determined IC50, Ki, Kd, EC50, or target engagement data for CAS 2034375-28-3 [1][2]. By contrast, close structural analogs within the pyrido[2,3-d]pyrimidin-7(8H)-one class have been characterized against diverse targets including USP1 (IC50 = 8.8 nM for compound 1m/USP1-IN-9), CDK4/CDK6 (palbociclib, IC50 = 11/16 nM), Plk2 (Example 39, ~100 nM apoptosis induction), and HPK1 (compound 9f, IC50 = 0.32 nM) [3][4][5]. This evidence gap means that any claim regarding the target compound's potency, selectivity, or therapeutic relevance relative to these characterized analogs cannot be substantiated.

Evidence gap Pharmacological characterization Procurement risk assessment

Evidence-Grounded Application Scenarios for 8-(2-Hydroxyethyl)-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one (CAS 2034375-28-3)


Fragment-Based Drug Discovery (FBDD) Library Member for Kinase or Protease Target Screening

With a molecular weight of 221.21 g/mol and an XLogP3-AA of -0.2, this compound satisfies the physicochemical criteria for a fragment library member (MW <300, cLogP ≤3) as defined by the Rule of Three for fragment-based lead discovery [1]. Its TPSA of 75.6 Ų and single hydrogen bond donor further align with fragment screening standards [1]. The 4-methoxy and N8-hydroxyethyl substituents provide two distinct vectors for fragment elaboration, while the N8-hydroxyethyl group enables subsequent conjugation chemistry for biophysical assay development (e.g., SPR or ITC immobilization) [2]. Procurement for FBDD is supported by the absence of published target data, which is acceptable — and indeed typical — for fragment library compounds at the initial screening stage.

Synthetic Intermediates for Parallel Library Synthesis or Prodrug Conjugation

The terminal hydroxyl group at the N8 position constitutes a reactive site for esterification, carbamate formation, etherification, or sulfonation — enabling the compound to serve as a core intermediate for generating diverse compound libraries with varied N8-linked functionality [2][3]. Unlike N8-methyl or N8-cyclopentyl analogs that lack this reactive handle, CAS 2034375-28-3 can be elaborated into N8-ester prodrugs (for modulating pharmacokinetic properties) or N8-biotin/fluorophore conjugates (for chemical biology probe applications) [3]. This synthetic versatility is a structural differentiation that holds regardless of the compound's intrinsic bioactivity.

Negative Control or Pharmacological Tool Compound for Pyrido[2,3-d]pyrimidin-7(8H)-one Structure-Activity Relationship Studies

Given the absence of published kinase inhibition data, this compound may serve as a negative control or 'inactive comparator' in SAR campaigns that explore the contributions of C2, C4, and N8 substituents to target binding. The well-characterized trisubstituted analogs (e.g., palbociclib, Example 39 from US8889696B2, USP1-IN-9) contain additional aryl/heteroaryl groups at C2 and/or C6 that are absent in CAS 2034375-28-3 [3][4]. The minimal substitution pattern (4-OCH₃ plus N8-CH₂CH₂OH only) allows researchers to isolate and quantify the binding contribution of each substituent vector when compared head-to-head against fully elaborated congeners in the same assay system [4].

Physicochemical Benchmarking Standard for In Silico Modeling and Cheminformatics Analyses

The compound's well-defined computed properties (Exact Mass 221.08004122 Da, TPSA 75.6 Ų, XLogP3-AA -0.2, heavy atom count 16, complexity 295) provide a reproducible reference point for validating computational models — including QSAR, molecular docking scoring functions, and ADME prediction algorithms — within the pyrido[2,3-d]pyrimidin-7(8H)-one chemical space [1]. Its low molecular weight and modest complexity relative to drug-like kinase inhibitors make it a useful boundary-case benchmark for assessing model performance at the fragment–lead interface.

Quote Request

Request a Quote for 8-(2-hydroxyethyl)-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.